Methyl 2-(4-Methyl-3-indolyl)-2-oxoacetate
Description
Significance of the Indole (B1671886) Scaffold in Organic Synthesis and Medicinal Chemistry
The indole scaffold, a bicyclic aromatic heterocycle, is a "privileged structure" in medicinal chemistry, frequently appearing in natural products and pharmaceuticals. sigmaaldrich.com Its unique electronic properties and the ability of the nitrogen atom to act as a hydrogen bond donor make it a key pharmacophore for interacting with various biological targets. researchgate.netresearchgate.net Consequently, indole derivatives have been developed for a wide range of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents. researchgate.netopenmedicinalchemistryjournal.comnih.gov
In organic synthesis, the indole nucleus is a versatile starting point for constructing complex molecules. researchgate.netnih.gov Its reactivity allows for functionalization at multiple positions, enabling the synthesis of a diverse library of compounds. chemijournal.com The development of novel synthetic methods to create substituted indoles remains an active area of research. openmedicinalchemistryjournal.com
Overview of α-Oxoesters (Hetaryl Glyoxylates) as Versatile Synthons
α-Oxoesters, also known as hetaryl glyoxylates, are characterized by a 1,2-dicarbonyl moiety (a ketone adjacent to an ester). This arrangement makes them highly electrophilic and thus valuable as versatile synthons in organic synthesis. The ketone functional group can readily participate in a wide array of chemical transformations, often with high chemoselectivity. These reactions include reductions, condensations, the formation of imines and oximes, and additions of organometallic reagents. jst.go.jptcichemicals.com This reactivity allows α-oxoesters to be used in the construction of various functionalized heterocyclic compounds. jst.go.jp
Contextualization of Methyl 2-(4-Methyl-3-indolyl)-2-oxoacetate within the Class of Indole 2-Oxoacetates
This compound is a specific derivative within the broader class of indole 3-oxoacetates (also known as indole-3-glyoxylates). These compounds are typically synthesized via an electrophilic acylation of the indole ring at the highly nucleophilic C3 position. A common and direct method for this transformation is the Friedel-Crafts acylation, which involves reacting the indole with an acylating agent, such as methyl oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. sigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.com
For the synthesis of the title compound, the starting material would be 4-methylindole (B103444). The presence of the electron-donating methyl group at the 4-position of the indole ring influences the electronic properties and reactivity of the scaffold in electrophilic aromatic substitution reactions. While specific research focusing solely on this compound is not widely documented in publicly available literature, its chemical properties and reactivity can be inferred from its structural analogues.
The table below presents physicochemical data for closely related indole-3-glyoxylate derivatives to provide a comparative context.
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) |
|---|---|---|---|
| Methyl 2-(1H-indol-3-yl)-2-oxoacetate | C11H9NO3 | 203.19 | 227-230 |
| Methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate | C12H11NO3 | 217.22 | Not available |
| Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate | C11H8FNO3 | 221.18 | Not available |
These indole 2-oxoacetate derivatives serve as important intermediates. For instance, they can be condensed with various acetamides to synthesize substituted 3-(indol-3-yl)maleimides, which are precursors to more complex heterocyclic systems. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 2-(4-methyl-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C12H11NO3/c1-7-4-3-5-9-10(7)8(6-13-9)11(14)12(15)16-2/h3-6,13H,1-2H3 |
InChI Key |
RUDMXOUURPIHFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2C(=O)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 4 Methyl 3 Indolyl 2 Oxoacetate and Analogues
Electrophilic Acylation Approaches at the Indole (B1671886) C3 Position
The electron-rich C3 position of the indole ring is highly susceptible to electrophilic attack, making electrophilic acylation a primary strategy for the synthesis of 3-acylindoles.
Friedel-Crafts Acylation with Oxalyl Chloride Derivatives
The Friedel-Crafts acylation is a classic and widely employed method for the C-acylation of aromatic and heteroaromatic compounds. masterorganicchemistry.comorganic-chemistry.org In the context of synthesizing methyl 2-(4-methyl-3-indolyl)-2-oxoacetate, this reaction typically involves the treatment of 4-methylindole (B103444) with an appropriate oxalyl chloride derivative, such as methyl oxalyl chloride, in the presence of a Lewis acid catalyst. nih.govresearchgate.net
The reaction mechanism commences with the activation of the acylating agent by the Lewis acid (e.g., AlCl₃, SnCl₄, TiCl₄), forming a highly electrophilic acylium ion. masterorganicchemistry.com This electrophile is then attacked by the nucleophilic C3 position of the 4-methylindole ring, leading to the formation of a sigma complex. Subsequent deprotonation of this intermediate restores the aromaticity of the indole ring and yields the desired C3-acylated product. masterorganicchemistry.com The choice of Lewis acid and reaction conditions can significantly influence the yield and regioselectivity of the reaction. nih.govorganic-chemistry.org For instance, milder Lewis acids like ZnCl₂ or the use of ionic liquids can offer advantages in terms of selectivity and reduced side reactions. researchgate.net
A methodology for the Friedel–Crafts acylation of substituted indoles with oxalyl chloride or a monoester of oxalyl chloride has been developed, providing a direct route to indole-3-glyoxylamides and esters. researchgate.net
Table 1: Examples of Friedel-Crafts Acylation of Indoles with Oxalyl Chloride Derivatives
| Indole Substrate | Acylating Agent | Lewis Acid | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Indole | Oxalyl chloride | AlCl₃ | CS₂ | 3-(Chloroacetyl)indole | - | researchgate.net |
| Indole | Acetyl chloride | SnCl₄ | CH₂Cl₂ | 3-Acetylindole | High | nih.gov |
| 5-Cyanoindole | 4-Chlorobutyryl chloride | AlCl₃ | [bmiCl] | 5-Cyano-3-(4-chlorobutanoyl)indole | Good | researchgate.net |
| N,N-Dimethylaniline | Oxalyl chloride | DABCO | - | N-Methylisatin | High | researchgate.net |
Vilsmeier-Type Acylation Methods
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. wikipedia.orgorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. nih.govwikipedia.org The active electrophile is a chloroiminium ion, which attacks the C3 position of the indole. wikipedia.orgyoutube.com
While classically used for formylation, the Vilsmeier-Haack reaction can be adapted for the introduction of other acyl groups. By using a different amide, a variety of acyl groups can be introduced. For the synthesis of this compound, a potential approach would involve the generation of a Vilsmeier-type reagent from a suitable precursor that can deliver the desired methoxyglyoxalyl group. For instance, the reaction of an N,N-dialkyl oxamido ester with a halogenating agent could generate the required electrophilic species. The subsequent reaction with 4-methylindole would proceed through a similar mechanism to the traditional Vilsmeier-Haack formylation, involving electrophilic attack at C3, followed by hydrolysis of the resulting iminium salt to afford the final 2-oxoacetate product. semanticscholar.org
Multi-Component Reaction Strategies for Indole 2-Oxoacetate Formation
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step. Several MCRs have been developed for the synthesis of functionalized indoles. semanticscholar.org
The Ugi four-component reaction (U-4CR) is a particularly relevant MCR for the synthesis of α-acylamino carboxamides, which are structurally related to the target molecule. semanticscholar.orgresearchgate.net A typical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By carefully selecting the starting materials, it is possible to construct indole-3-glyoxylamide (B122210) derivatives. For instance, the use of an indole-3-glyoxylic acid as the carboxylic acid component, along with an appropriate amine, aldehyde, and isocyanide, could potentially lead to the desired scaffold. nih.gov While this would yield an amide rather than an ester, the underlying principle of assembling the core structure in a single step is a significant advantage. Subsequent hydrolysis and esterification could then provide the target this compound.
Table 2: Examples of Multi-Component Reactions for Indole Functionalization
| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Ugi-type | Indolenine, isocyanide, carboxylic acid | - | Indole alkaloid derivatives | researchgate.net |
| Ugi-4CR | Isatin, amine, carboxylic acid, isocyanide | - | Oxindole-lactam hybrids | nih.gov |
| Ugi-5CR | Amine, aldehyde, isocyanide, indole-N-carboxylic acid | - | Indole carboxamide amino amides | semanticscholar.org |
Derivatization from Pre-formed Indole Systems
An alternative to constructing the indole ring with the desired substituent in place is to introduce the functional group onto a pre-existing indole scaffold. For the synthesis of this compound, this would involve the direct C3-acylation of 4-methylindole.
This approach is mechanistically similar to the Friedel-Crafts acylation described in section 2.1.1. The key is the selection of a suitable electrophilic reagent to introduce the methoxyglyoxalyl group. Methyl chlorooxoacetate is a commercially available and highly reactive acylating agent that can be used for this purpose. sigmaaldrich.com The reaction would likely be carried out in the presence of a Lewis acid to activate the acyl chloride. The C3 position of 4-methylindole would then attack the electrophilic carbonyl carbon, leading to the formation of the target molecule after the loss of a proton.
The direct C3 alkylation of indoles has been extensively studied, providing a foundation for such derivatization strategies. nih.govacs.orgcardiff.ac.uk These methods often employ Lewis acids or other activating agents to facilitate the reaction between the indole and an electrophile.
Catalytic Synthesis Routes
The development of catalytic methods for C-H functionalization has revolutionized organic synthesis. These approaches offer a more atom-economical and environmentally benign alternative to traditional methods that often require pre-functionalized starting materials.
Transition Metal-Free Approaches
In recent years, there has been a growing interest in the development of transition-metal-free methods for the functionalization of indoles. mdpi.com These reactions often rely on the use of strong bases, organocatalysts, or hypervalent iodine reagents to activate the C-H bond at the C3 position of the indole.
For the synthesis of this compound, a transition-metal-free C-H acylation approach could be envisioned. This might involve the in-situ generation of a highly reactive acylating species from a methyl glyoxylate (B1226380) derivative, which would then be intercepted by the nucleophilic indole. While direct C-H acylation of indoles under metal-free conditions is still a developing area, the principles established for C-H arylation and alkylation provide a promising starting point for the development of such methodologies. nih.govchemrxiv.org For example, reactions promoted by strong bases could deprotonate the indole N-H, increasing the nucleophilicity of the C3 position and facilitating its reaction with a suitable electrophile. Organocatalytic methods, employing chiral or achiral catalysts, could also be explored to promote the selective acylation of 4-methylindole.
Friedel-Crafts Acylation: A Key Synthetic Route
The direct acylation of indoles at the C3 position provides a straightforward route to indole-3-glyoxylates. The most common acylating agents for this transformation are oxalyl chloride and its monoester derivatives, such as methyl oxalyl chloride.
The reaction of a substituted indole, such as 4-methylindole, with methyl oxalyl chloride in the presence of a Lewis acid catalyst like aluminum chloride, affords the corresponding methyl 2-(indolyl)-2-oxoacetate. The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich C3 position of the indole ring.
A typical reaction scheme is as follows:
4-Methylindole + Methyl Oxalyl Chloride → this compound
This methodology has been successfully applied to a variety of substituted indoles, demonstrating its versatility in generating a library of indole-3-glyoxylate derivatives. For instance, the synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid has been achieved in high yield (95% over two steps) using oxalyl chloride, followed by hydrolysis. scirp.org
Optimization of Reaction Conditions and Yields in Indole 2-Oxoacetate Synthesis
The efficiency and yield of the Friedel-Crafts acylation for the synthesis of indole 2-oxoacetates are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the nature and stoichiometry of the Lewis acid catalyst.
Solvent: The choice of solvent can significantly influence the solubility of the reactants and the activity of the catalyst. Dichloromethane and chloroform (B151607) are commonly employed solvents for Friedel-Crafts acylation reactions. chemicalbook.com
Temperature: The reaction temperature is a critical factor. While lower temperatures can enhance selectivity and minimize the formation of byproducts, higher temperatures may be required to drive the reaction to completion. Optimization studies often involve screening a range of temperatures to find the optimal balance. For example, in some Friedel-Crafts acylations, reactions are initiated at 0°C and then allowed to proceed at room temperature. chemicalbook.com
Catalyst: Aluminum chloride (AlCl₃) is a conventional and effective Lewis acid catalyst for these reactions. chemicalbook.com The molar ratio of the catalyst to the substrates is a crucial parameter to optimize. A stoichiometric amount of the catalyst is often required as it complexes with both the starting material and the product. However, the use of catalytic amounts of more active systems is an area of ongoing research to develop more sustainable and cost-effective processes.
The table below summarizes the key parameters and their typical ranges for optimization in the synthesis of indole 2-oxoacetates via Friedel-Crafts acylation.
| Parameter | Typical Conditions/Variations | Effect on Reaction |
| Solvent | Dichloromethane, Chloroform, Diethyl ether | Affects solubility and catalyst activity |
| Temperature | 0°C to reflux | Influences reaction rate and selectivity |
| Catalyst | Aluminum chloride (AlCl₃) | Activates the acylating agent |
| Acylating Agent | Oxalyl chloride, Methyl oxalyl chloride | Source of the glyoxylyl group |
| Stoichiometry | Excess of indole or acylating agent | Can be varied to maximize yield |
Structural Characterization Techniques in Synthesis Confirmation
The confirmation of the structure of this compound and its analogues is achieved through a combination of spectroscopic techniques. These methods provide detailed information about the molecular framework and the connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable tools for the structural elucidation of these compounds.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. Key signals for indole-2-oxoacetates include the N-H proton of the indole ring (typically a broad singlet), aromatic protons of the indole nucleus, and the methyl protons of the ester group.
¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule. Characteristic signals include those for the two carbonyl carbons of the oxoacetate moiety, the carbons of the indole ring system, and the methyl carbon of the ester.
The following table provides representative ¹H and ¹³C NMR chemical shift ranges for key functional groups in methyl 2-(indolyl)-2-oxoacetates.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Indole N-H | 8.0 - 9.0 (broad s) | - |
| Indole Aromatic C-H | 7.0 - 8.0 (m) | 110 - 140 |
| Ester -OCH₃ | 3.8 - 4.0 (s) | 50 - 55 |
| Carbonyl (C=O) | - | 160 - 185 |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm the structure. The molecular ion peak (M⁺) corresponding to the molecular weight of the compound is a key feature in the mass spectrum. Fragmentation of indole derivatives often involves characteristic losses, such as the loss of CO and HCN from the indole ring. scirp.org
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. For methyl 2-(indolyl)-2-oxoacetates, characteristic absorption bands would be observed for the N-H stretch of the indole, C=O stretches of the ketone and ester carbonyl groups, and C-H stretches of the aromatic and methyl groups.
Chemical Transformations and Reactivity of Methyl 2 4 Methyl 3 Indolyl 2 Oxoacetate and Analogues
Reactivity at the Ketone Moiety
The ketone group, being an α-keto moiety adjacent to the indole (B1671886) ring, is the more electrophilic of the two carbonyl centers and thus the primary site for nucleophilic attack. Its reactivity is central to the synthetic utility of this class of compounds.
Selective Reduction Reactions
The ketone functionality of α-keto esters like methyl 2-(4-methyl-3-indolyl)-2-oxoacetate can be selectively reduced to a secondary alcohol without affecting the ester group. This transformation is crucial for synthesizing α-hydroxy ester derivatives, which are valuable chiral building blocks. researchgate.net A variety of reducing agents can achieve this chemoselectivity.
Common hydride reagents such as sodium borohydride (B1222165) (NaBH₄) are often used for this purpose, typically in alcoholic solvents like methanol (B129727) or ethanol (B145695) at mild temperatures. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic ketone carbon, followed by protonation of the resulting alkoxide to yield the alcohol. While NaBH₄ is generally selective for ketones over esters, careful control of reaction conditions is necessary to prevent over-reduction.
Other methods have been developed for the highly chemoselective reduction of α-keto esters, including the use of organotin hydrides, catecholborane, or enzymatic reductions using baker's yeast (Saccharomyces cerevisiae). researchgate.netnih.gov More recently, a transition metal- and hydride-free protocol using rongalite has been shown to effectively reduce α-keto esters to α-hydroxy esters in high yields. acs.org
Table 1: Reagents for Selective Ketone Reduction This table is interactive. Click on the headers to sort.
| Reagent | Typical Conditions | Product | Selectivity Profile |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol, 0°C to RT | α-Hydroxy ester | Good selectivity for ketone over ester |
| Rongalite (Sodium hydroxymethanesulfinate) | Base (e.g., K₂CO₃), Solvent (e.g., DMSO/H₂O) | α-Hydroxy ester | High chemoselectivity; tolerates halides, alkenes, nitriles |
| Baker's Yeast (S. cerevisiae) | Aqueous buffer, RT | Chiral α-Hydroxy ester | High enantioselectivity (often yields (R)-alcohols) |
Formation of Imines, Oximes, and Hydrazones
The ketone carbonyl group readily undergoes condensation reactions with primary amines and their derivatives to form carbon-nitrogen double bond-containing compounds such as imines (Schiff bases), oximes, and hydrazones. These reactions typically involve a two-step mechanism: initial nucleophilic addition of the nitrogen compound to the carbonyl carbon to form a hemiaminal intermediate, followed by acid-catalyzed dehydration to yield the final product. thieme.de
Imines: Reaction with primary amines (R-NH₂) yields the corresponding imine. The equilibrium often requires the removal of water to drive the reaction to completion.
Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) forms an oxime. Oximes are often crystalline solids and are useful for the characterization of ketones.
Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) produces hydrazones. These derivatives are also frequently used for characterization purposes. researchgate.net
The formation of these C=N derivatives is generally reversible and is fastest at a slightly acidic pH (around 4.5), which provides a balance between protonating the carbonyl group to increase its electrophilicity and maintaining the nucleophilicity of the nitrogen reagent. thieme.de
Addition Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful carbon-based nucleophiles that readily add to the ketone carbonyl of indole-3-glyoxylates. nih.gov This reaction provides a direct route for forming new carbon-carbon bonds and generating tertiary alcohols.
The reaction involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic ketone carbon. A subsequent acidic workup protonates the resulting alkoxide intermediate to afford the tertiary alcohol. Due to the high reactivity of these reagents, the reaction is typically carried out in anhydrous ethereal solvents (like diethyl ether or THF) at low temperatures to control selectivity and prevent side reactions. Given that the molecule contains both a ketone and an ester, selective addition to the more reactive ketone is feasible under carefully controlled stoichiometric conditions. Using an excess of the organometallic reagent can lead to a second addition to the ester moiety. cram.com Studies on related 3-acylindoles have shown that this reaction can efficiently yield substituted indoline (B122111) scaffolds. nih.gov
Condensation Reactions
The ketone moiety can participate in various condensation reactions, most notably the Knoevenagel condensation. This reaction involves the base-catalyzed reaction of the ketone with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups). researchgate.netorganic-chemistry.org
In a typical Knoevenagel condensation, a weak base such as piperidine (B6355638) or pyridine (B92270) is used as a catalyst. The base deprotonates the active methylene compound to generate a stabilized carbanion (enolate), which then acts as a nucleophile, attacking the ketone carbonyl. Subsequent dehydration of the aldol-type intermediate yields a new, more conjugated α,β-unsaturated system. researchgate.net This reaction is a powerful tool for C-C bond formation and the synthesis of highly functionalized indole derivatives. nih.govmdma.ch
Table 2: Knoevenagel Condensation with Various Active Methylene Compounds This table is interactive. Click on the headers to sort.
| Active Methylene Compound | Electron-Withdrawing Groups | Expected Product Structure |
|---|---|---|
| Malononitrile | -CN, -CN | α,β-Unsaturated dinitrile |
| Ethyl Cyanoacetate | -CN, -COOEt | α,β-Unsaturated cyanoester |
| Diethyl Malonate | -COOEt, -COOEt | α,β-Unsaturated diester |
Olefination and Deoxofluorination Reactions
Olefination: The ketone group can be converted into an alkene (a C=C double bond) via olefination reactions, with the Wittig reaction being the most prominent example. researchgate.netthieme-connect.com The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent, Ph₃P=CR¹R²) to transform the C=O bond into a C=C bond. researchgate.net The reaction proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the alkene and triphenylphosphine (B44618) oxide, the latter providing a strong thermodynamic driving force for the reaction. researchgate.net The stereochemistry of the resulting alkene depends on the nature of the substituents on the ylide. thieme-connect.com
Deoxofluorination: This reaction involves the replacement of the carbonyl oxygen with two fluorine atoms to form a geminal difluoride. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly employed for this transformation. organic-chemistry.orggithub.io The reaction typically requires harsher conditions than many other carbonyl transformations and proceeds by converting the ketone into a geminal difluoroalkane. This functional group transformation can significantly alter the biological properties of the parent molecule. thieme.de
Reactivity at the Ester Moiety
The methyl ester group is generally less reactive towards nucleophiles than the adjacent ketone. However, under specific conditions, it can undergo several characteristic transformations, including hydrolysis, transesterification, and amidation.
Saponification (Hydrolysis): The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, a process known as saponification. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction involves the nucleophilic acyl substitution by a hydroxide ion, leading to a carboxylate salt. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to yield the final carboxylic acid product.
Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol (R'-OH) in the presence of an acid or base catalyst. Acid-catalyzed transesterification (e.g., with H₂SO₄) proceeds by protonating the ester carbonyl, making it more electrophilic for attack by the new alcohol. The reaction is an equilibrium process, and using a large excess of the new alcohol can drive it to completion.
Amidation: The ester can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction often requires heating or catalysis to proceed at a reasonable rate due to the lower nucleophilicity of amines compared to hydroxide or alkoxide ions. researchgate.net Direct amidation can sometimes be challenging, but various methods, including photoredox-catalyzed C-H amidation on the indole ring, have been developed for synthesizing related indole amide derivatives.
Hydrolysis and Amination Reactions
The ester and ketone functionalities of indol-3-ylglyoxylates are susceptible to nucleophilic attack, enabling straightforward hydrolysis and amination reactions.
Hydrolysis: The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. For instance, the synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid is achieved by treating the corresponding methyl ester with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) under reflux conditions. This transformation typically proceeds in high yield and is a common step in the synthesis of more complex derivatives.
Amination: While direct amination of the ketone is less common, the formation of amides from the glyoxylate (B1226380) unit is a well-established transformation. This is typically achieved by first converting the methyl ester to a more reactive species, such as an acyl chloride. The parent indole can be treated with oxalyl chloride to form an indol-3-ylglyoxylyl chloride. This intermediate readily reacts with various primary or secondary amines to afford the corresponding indol-3-ylglyoxylamides. This two-step sequence provides a reliable method for introducing a wide range of amino substituents. Furthermore, direct coupling of the hydrolyzed carboxylic acid with amines using standard peptide coupling agents can also yield the desired amides.
Dual Reactivity as 1,2-Dicarbonyl Bis-Electrophiles
The adjacent ketone and ester carbonyl groups in the glyoxylate moiety function as a 1,2-bis-electrophile. This dual electrophilicity is the basis for many of its heterocyclization reactions, where it reacts with dinucleophiles to form fused ring systems. A prime example of this reactivity is the condensation reaction with 1,2-phenylenediamines.
In this reaction, both carbonyl carbons are attacked by the amine nucleophiles. The reaction proceeds via initial formation of an imine with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield a stable aromatic quinoxaline (B1680401) ring. This reaction is a classic and efficient method for synthesizing (1H-indol-3-yl)quinoxalines, demonstrating the potent bis-electrophilic character of the 1,2-dicarbonyl system.
Heterocyclization Reactions
The reactivity of this compound as a bis-electrophile, coupled with the inherent reactivity of the indole ring, allows for a variety of heterocyclization reactions to build complex, fused molecular architectures.
Quinoxalines: As mentioned previously, the most direct application of the bis-electrophilic nature of indol-3-ylglyoxylates is in the synthesis of quinoxalines. The reaction involves the condensation of the 1,2-dicarbonyl unit with substituted 1,2-phenylenediamines. The process is typically carried out in a suitable solvent like ethanol and is often catalyzed by a base. This method is highly versatile, allowing for the preparation of a wide array of substituted (1H-indol-3-yl)quinoxalines by varying the substituents on both the indole and the phenylenediamine starting materials.
Table 1: Synthesis of (1H-indol-3-yl)quinoxalines
| Indole Precursor | Phenylenediamine | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-(1H-Indol-3-yl)-2-oxoacetaldehyde | 4-Methyl-1,2-phenylenediamine | Base, Ethanol | 2-(1H-Indol-3-yl)-6-methylquinoxaline | Good |
| 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetaldehyde | 1,2-Phenylenediamine | Base, Ethanol | 2-(5-Methoxy-1H-indol-3-yl)quinoxaline | Good |
Carbazole (B46965) Skeletons: The synthesis of carbazoles from indole precursors often involves the formation of a new six-membered ring fused to the indole core. While direct conversion of this compound to a carbazole is not a standard transformation, the glyoxylate moiety can be seen as a handle for introducing the necessary functionality. For example, strategies involving Diels-Alder reactions of in-situ generated indole-chalcones (derived from related precursors) have been used to construct the carbazole framework. beilstein-archives.org Another approach involves a formal [2+2+2] annulation of indoles, ketones, and nitroolefins under metal-free conditions, promoted by NH₄I, to yield highly substituted carbazoles. acs.orgorganic-chemistry.org Modification of the glyoxylate side chain into a suitable dienophile or diene would be required to participate in such cyclizations.
Indolofuroquinoxalines: The synthesis of more complex fused systems like indolofuroquinoxalines can be envisaged through multi-step sequences, although direct one-pot syntheses from indol-3-ylglyoxylates are not widely reported. Such syntheses would likely involve initial formation of the quinoxaline ring, followed by further reactions utilizing the indole NH or other positions on the indole ring to construct the furan (B31954) moiety.
The indole nucleus can participate as a component in various cycloaddition reactions, leading to the formation of diverse polycyclic structures. The substituent at the C3 position, such as the glyoxylate group, can significantly influence the course of these reactions.
[2+2] Cycloaddition: While less common for indole itself, photochemical [2+2] cycloadditions are known for related systems. The electron-withdrawing nature of the glyoxylate group could potentially activate the C2=C3 double bond of the indole for participation in such reactions with alkenes, although this pathway is not extensively documented for this specific substrate.
[3+2] Cycloaddition: Indole derivatives are known to undergo [3+2] cycloadditions. For example, azomethine ylides can react with the indole C2=C3 double bond to form pyrrolidine-fused indoles. The intramolecular [3+2] cycloaddition of an (E)-N-((2-((methylbut-2-en-1-yl)thio)-1H-indol-3-yl)methylene)methanamine oxide has been studied computationally, showing the feasibility of forming tetracyclic isoxazolidines. maxapress.com The glyoxylate substituent at C3 would direct such intermolecular cycloadditions to the C2-N1 positions or require modification to act as the dipolarophile itself.
[4+2] Cycloaddition (Diels-Alder Reaction): The indole ring can act as a diene in Diels-Alder reactions, particularly when the indole aromaticity is disrupted. More commonly, indole derivatives are modified to act as dienes or dienophiles. For instance, 3-alkenylindoles can undergo dearomative [4+3] cycloadditions with in-situ generated oxyallyl cations to furnish complex cyclohepta[b]indoles. semanticscholar.orguchicago.edu While not a [4+2] reaction, it highlights the versatility of substituted indoles in cycloadditions. For this compound to participate in a Diels-Alder reaction, it would likely need to be converted into a 2-vinylindole or a related diene system.
Regioselectivity and Stereoselectivity in Transformations
Control over regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules from indole precursors.
Regioselectivity: The inherent nucleophilicity of the indole ring is highest at the C3 position. However, since this position is already substituted in this compound, subsequent electrophilic aromatic substitution reactions would be directed to other positions, such as C2, C5, or C7, influenced by the existing 4-methyl group and the C3-substituent. In cycloaddition reactions, the regioselectivity is governed by frontier molecular orbital interactions. For example, in the [4+3] cycloaddition of 3-alkenylindoles, the reaction proceeds with high regioselectivity, determined by the electronic nature of both the indole and the oxyallyl cation. uchicago.edu
Stereoselectivity: In reactions that create new stereocenters, such as cycloadditions, the control of stereochemistry is paramount. The dearomative [4+3] cycloaddition reactions of 3-alkenylindoles have been shown to proceed with high diastereoselectivity. uchicago.edu The facial selectivity of the approach of the reacting partner to the indole system is influenced by the steric bulk of the substituents on the indole ring and the reactants. For instance, in catalytic asymmetric cycloadditions involving indolylmethanols, chiral phosphoric acids have been used to achieve excellent diastereoselectivities and good enantioselectivities.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid |
| Sodium bicarbonate |
| Indol-3-ylglyoxylyl chloride |
| Indol-3-ylglyoxylamide |
| 1,2-Phenylenediamine |
| (1H-indol-3-yl)quinoxaline |
| 2-(1H-Indol-3-yl)-2-oxoacetaldehyde |
| 4-Methyl-1,2-phenylenediamine |
| 2-(1H-Indol-3-yl)-6-methylquinoxaline |
| 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetaldehyde |
| 2-(5-Methoxy-1H-indol-3-yl)quinoxaline |
| 2-(5-Nitro-1H-indol-3-yl)-2-oxoacetaldehyde |
| 4,5-Dimethyl-1,2-phenylenediamine |
| 6,7-Dimethyl-2-(5-nitro-1H-indol-3-yl)quinoxaline |
| Indole-chalcone |
| Carbazole |
| Indolofuroquinoxaline |
| Azomethine ylide |
| Isoxazolidine |
| 3-Alkenylindole |
| Cyclohepta[b]indole |
Applications of Methyl 2 4 Methyl 3 Indolyl 2 Oxoacetate and Its Derivatives in Organic Synthesis
Potential as a Building Block for Complex Heterocyclic Systems
Theoretically, the α-ketoester functionality of Methyl 2-(4-Methyl-3-indolyl)-2-oxoacetate would make it a valuable precursor for the construction of various heterocyclic systems fused to the indole (B1671886) core. Reactions targeting the carbonyl groups could lead to the formation of new rings. For instance, condensation reactions with binucleophiles are a common strategy to build heterocyclic rings.
Hypothetical Reactions for Heterocycle Synthesis:
| Reactant | Potential Heterocyclic Product | Reaction Type |
| Hydrazine (B178648) derivatives | Pyridazino[4,5-b]indoles | Condensation |
| Amidines | Pyrimido[4,5-b]indoles | Condensation |
| 1,2-Diamines | Pyrazino[2,3-b]indoles | Condensation |
This table is based on established synthetic methodologies for related indole α-ketoesters and does not represent experimentally verified reactions for this compound.
Putative Role as a Precursor for Bioactive Indole Alkaloids and Analogues
Many complex indole alkaloids feature functionalization at the C3 position. The glyoxalate group in this compound could, in principle, be elaborated into the side chains characteristic of various alkaloid families. This could involve reduction of the ketone, conversion of the ester to other functional groups, or reactions involving the enolate.
While no specific examples of natural product synthesis starting from this compound have been found, its structural similarity to other synthetic intermediates suggests its potential utility in this area.
Hypothetical Role in Diversification and Late-Stage Functionalization Strategies
Late-stage functionalization is a powerful tool in medicinal chemistry for the rapid generation of analogues of a lead compound. The reactivity of the α-ketoester moiety could potentially be exploited for such purposes. For example, the ketone could be a site for nucleophilic addition, or the ester could be hydrolyzed and coupled with various amines to create a library of amides. However, there is no specific literature describing the use of this compound in this context.
Presumed Synthetic Utility in Multi-Step Organic Syntheses
In the context of a multi-step synthesis, a molecule like this compound would likely serve as an early-stage intermediate. The indole core would be constructed, followed by the introduction of the C3-glyoxalate side chain. Subsequent steps would then modify this side chain and potentially the indole ring itself to build up the complexity of the target molecule. Again, the absence of specific examples in the scientific literature for this particular compound makes any detailed discussion of its role in multi-step syntheses speculative.
Advanced Computational and Theoretical Studies of Methyl 2 4 Methyl 3 Indolyl 2 Oxoacetate and Analogues
Density Functional Theory (DFT) Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scielo.org.mxjmcs.org.mx It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties. materialsciencejournal.org For complex organic molecules, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p), provide a robust framework for detailed analysis. materialsciencejournal.orgscielo.org.mx
Geometric optimization using DFT calculates the lowest energy conformation of a molecule, predicting bond lengths, bond angles, and dihedral angles. scielo.org.mxjmcs.org.mx These theoretical parameters can then be compared with experimental data, for instance from X-ray crystallography, to validate the computational model.
Table 1: Selected Experimental Geometric Parameters for an Analogue, Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. nih.gov (Note: This table presents experimental X-ray diffraction data for a similar compound as a reference for the types of parameters determined.)
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C1 | N1 | C8 | 109.28 (8) |
| C2 | C1 | N1 | 130.63 (10) |
| C6 | C1 | N1 | 108.51 (9) |
| C7 | C8 | N1 | 107.03 (9) |
| O1 | C9 | C10 | 118.89 (9) |
| O2 | C10 | C9 | 114.61 (9) |
| O2 | C10 | O3 | 124.23 (10) |
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. mdpi.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. mdpi.com The energy difference between them, known as the HOMO-LUMO gap (Egap), is a key indicator of chemical reactivity and stability. mdpi.comnih.gov A small energy gap suggests high polarizability and chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For many organic compounds, the HOMO-LUMO energy gap is a critical parameter in understanding charge transfer processes. materialsciencejournal.orgresearchgate.net
Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution within a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). scielo.org.mx These maps are valuable for predicting how a molecule will interact with other molecules. researchgate.net Typically, red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.netresearchgate.net For indole (B1671886) derivatives, the MEP can highlight the reactivity of the indole nitrogen, carbonyl oxygens, and the aromatic system. researchgate.net
X-ray Diffraction Studies for Detailed Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. mdpi.com This technique provides accurate bond lengths, bond angles, and details about the crystal packing and intermolecular interactions.
Detailed X-ray diffraction data for the specific title compound is not available in the provided search results. However, a comprehensive study on the analogue Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate offers significant insight into the solid-state structure of this class of compounds. The study revealed that this molecule crystallizes in the monoclinic P2(1)/n space group. nih.gov The indolyl portion of the molecule is essentially flat, with a very small dihedral angle of 0.815 (6)° between its five- and six-membered rings. nih.gov
Table 2: Crystal Data and Structure Refinement for Analogue Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₁H₈FNO₃ |
| Formula Weight | 221.18 |
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| a (Å) | 7.0584 (14) |
| b (Å) | 20.586 (4) |
| c (Å) | 7.3286 (15) |
| β (°) | 112.01 (3) |
| Volume (ų) | 987.3 (3) |
| Z | 4 |
| Temperature (K) | 113 |
Non-Covalent Interaction Analysis
Non-covalent interactions, such as hydrogen bonds and π–π stacking, are critical in governing the supramolecular architecture of crystals. nih.gov The analysis of the crystal structure of the analogue Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate reveals several key non-covalent interactions. nih.gov
Intermolecular N—H⋯O hydrogen bonds link adjacent molecules, forming a linear chain structure. nih.gov Furthermore, the crystal structure is stabilized by slipped π–π stacking interactions between the indole rings of neighboring molecules, with centroid-centroid distances measured at 3.555 (10) Å and 3.569 (10) Å. nih.gov N—H···π interactions are also present, contributing to the formation of a three-dimensional supramolecular network. nih.gov These weak interactions are fundamental to the stability and packing of the molecules in the solid state.
Table 3: Hydrogen-Bond Geometry for Analogue Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate (Å, °). nih.gov
| D—H···A | D—H | H···A | D···A | D—H···A |
| N1—H1···O3ⁱ | 0.932 (17) | 2.420 (16) | 3.1598 (13) | 136.3 (13) |
| N1—H1···O1ⁱ | 0.932 (17) | 1.932 (17) | 2.7861 (13) | 151.3 (14) |
(Symmetry code: (i) x, y, z - 1)
Correlation between Computational and Experimental Data
A crucial aspect of computational chemistry is the validation of theoretical models against experimental results. mdpi.com The geometric parameters (bond lengths and angles) obtained from DFT structural optimization are frequently compared with data from X-ray diffraction studies. semanticscholar.org A strong correlation between the calculated and experimental values indicates that the chosen level of theory and basis set accurately describe the molecular system. materialsciencejournal.org
For instance, DFT calculations performed in the gas phase can be compared to solid-state X-ray data. materialsciencejournal.orgsemanticscholar.org Discrepancies between the two can often be attributed to the influence of intermolecular forces (like hydrogen bonding and crystal packing) in the solid state, which are absent in the theoretical gas-phase model. This comparison helps in understanding the effects of the crystalline environment on the molecular structure.
Molecular Interactions and Mechanistic Biological Studies of Methyl 2 4 Methyl 3 Indolyl 2 Oxoacetate Derivatives
Investigation of Molecular Targets and Biochemical Pathways
Derivatives of Methyl 2-(4-methyl-3-indolyl)-2-oxoacetate, which belong to the broader class of indole-3-glyoxylates and related indole (B1671886) compounds, have been investigated for their interactions with various biological macromolecules. Research has identified several key molecular targets, leading to the modulation of critical biochemical pathways.
Identified molecular targets for this class of compounds include:
G-protein coupled receptors , specifically the cannabinoid receptor type 2 (CB2), where certain indol-3-yl-oxoacetamides act as potent ligands. nih.gov
Protein kinases , particularly within the mitogen-activated protein kinase (MAPK) cascade. The upstream kinases MEK1/2 have been identified as a major molecular target for the related compound, methyl-3-indolylacetate (MIA), which in turn affects the entire MEK1/2-ERK1/2 signaling pathway. nih.gov
Enzymes in microbial metabolic pathways , such as E. coli MurB, which is involved in peptidoglycan biosynthesis, and 14a–lanosterol demethylase, crucial for fungal cell membrane integrity. nih.gov
Nucleic acids , with studies on the parent indole structure, 3-methylindole (B30407), demonstrating that its reactive metabolites can form covalent adducts with DNA. nih.gov This suggests that DNA can be a potential target for derivatives that are susceptible to metabolic activation.
Alarmone synthetases , such as Rel from Mycobacterium tuberculosis (RelMtb), have been identified in docking studies as potential targets for indolylquinazolinone derivatives, indicating a role in interfering with bacterial stress responses. mdpi.com
The engagement of these targets leads to the modulation of significant biochemical pathways. For instance, interaction with MEK1/2 kinases directly impacts the MAPK/ERK signaling cascade, which is fundamental in regulating cellular processes like proliferation and invasion. nih.gov Ligand binding to cannabinoid receptors can modulate neuroinflammatory processes. nih.gov Furthermore, the formation of DNA adducts can trigger DNA damage response pathways, potentially leading to mutagenic or carcinogenic outcomes. nih.gov
Receptor Ligand Binding Studies (e.g., Kainate Receptors, Serotonin Receptors)
Research into the receptor binding profiles of this compound derivatives has revealed specific and high-affinity interactions, particularly with cannabinoid receptors. A study focused on a series of indol-3-yl-oxoacetamides identified these compounds as potent ligands for the human cannabinoid receptor type 2 (CB2). nih.govresearchgate.net
The binding affinity was quantified using in vitro radioligand inhibition assays with membranes from CHO cells stably transfected with the human CB2 receptor. nih.gov The results demonstrated that specific substitutions on the indole scaffold significantly influence binding potency. A fluorinated derivative was found to be a particularly potent and selective CB2 ligand with a Ki value in the nanomolar range. nih.govresearchgate.net
| Compound | Derivative Structure | Binding Affinity (Ki) in nM |
|---|---|---|
| 5 | N-(adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide | 15 ± 2 |
| 6 | N-(adamantan-1-yl)-2-(5-(furan-2-yl)-1-(2-fluoroethyl)-1H-indol-3-yl)-2-oxoacetamide | 10 ± 2 |
| 7 | N-(adamantan-1-yl)-2-(1-(2-(2-fluoroethoxy)ethyl)-5-(furan-2-yl)-1H-indol-3-yl)-2-oxoacetamide | 13 ± 1 |
| 8 | N-(adamantan-1-yl)-2-(1-(2-(2-(2-fluoroethoxy)ethoxy)ethyl)-5-(furan-2-yl)-1H-indol-3-yl)-2-oxoacetamide | 6.2 ± 0.4 |
In addition to cannabinoid receptors, other indole derivatives have been explored as ligands for nuclear receptors. Bis-indole compounds have been identified as dual ligands for Nuclear Receptor 4A1 (NR4A1) and NR4A2, acting as inverse agonists. mdpi.com This highlights the versatility of the indole scaffold in targeting a range of receptor families.
Enzyme Inhibition Mechanisms (e.g., Topoisomerase II, HPPD, Protein Kinases, CDK4, Bcl-2, Mcl-1)
Derivatives of indole-2-oxoacetates have demonstrated significant enzyme-inhibiting activities, particularly targeting protein kinases. The related compound methyl-3-indolylacetate (MIA) was found to inhibit the kinase activity of MEK1/2, the upstream kinases of extracellular signal-regulated kinase (ERK). nih.gov This inhibition is a key mechanism for its anticancer effects, as it blocks the phosphorylation and subsequent activation of ERK1/2, thereby suppressing downstream signaling that promotes cell invasion. nih.gov
Beyond protein kinases, molecular docking studies have predicted that other indole derivatives can inhibit microbial enzymes. For instance, (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives are thought to exert their antibacterial activity by inhibiting E. coli MurB, an enzyme essential for cell wall synthesis. nih.gov The same study suggested that their antifungal mechanism involves the inhibition of 14a–lanosterol demethylase, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi. nih.gov
Furthermore, molecular docking of other substituted indole derivatives has suggested potential binding to the active site of the (p)ppGpp synthetase RelMtb from Mycobacterium tuberculosis. mdpi.com The interaction with key residues essential for the enzyme's synthetic activity suggests these indole derivatives are promising candidates for the development of inhibitors against bacterial stringent response pathways. mdpi.com
DNA Intercalation and Adduct Formation Mechanisms
While direct studies on DNA intercalation by this compound were not prominent, research on the closely related compound 3-methylindole provides a clear mechanism for DNA adduct formation. nih.gov This process does not involve intercalation but rather the metabolic activation of the indole ring into a reactive electrophile that covalently binds to DNA.
The proposed mechanism involves the following steps:
Metabolic Activation : 3-methylindole is metabolized by microsomal enzymes into a reactive intermediate, 3-methyleneindolenine. nih.gov
Nucleophilic Attack : This reactive intermediate is an electrophile that readily reacts with nucleophilic sites on DNA bases. The exocyclic primary amines of deoxyadenosine (B7792050) (dAdo) and deoxyguanosine (dGuo), and to a lesser extent deoxycytidine (dCyd), attack the methylene (B1212753) carbon of 3-methyleneindolenine. nih.gov
Adduct Formation : This reaction results in the formation of stable, covalent DNA adducts. The dGuo adduct is typically the primary one formed, with smaller quantities of dAdo and dCyd adducts. No adducts with deoxythymidine (dThd) were detected. nih.gov
These adducts have been successfully synthesized, purified by HPLC, and characterized using NMR and mass spectrometry. nih.gov The detection of these specific adducts in calf thymus DNA and in rat hepatocytes following incubation with 3-methylindole confirms that this pathway occurs in biological systems. nih.gov This bioactivation and adduct formation mechanism indicates that indole derivatives may possess mutagenic and/or carcinogenic potential. nih.gov
Modulation of Biochemical Signaling Pathways (e.g., Caspase Activation, MAPK Signaling Cascade)
Indole derivatives have been shown to significantly modulate key biochemical signaling pathways involved in cell growth, proliferation, and invasion. A prominent example is the effect of methyl-3-indolylacetate (MIA) on the mitogen-activated protein kinase (MAPK) signaling cascade. nih.gov
In studies on cancer cell invasion, MIA was found to suppress the expression of matrix metalloproteinase 9 (MMP-9), a key enzyme in extracellular matrix degradation. nih.gov This suppression was traced back to the inhibition of the MEK1/2-ERK1/2 signaling pathway. nih.gov
The specific modulatory effects include:
Inhibition of ERK1/2 Activation : Despite the broad activation of several MAPKs (JNK, p38, and ERK1/2) by stimulants like TPA, MIA specifically diminished the activation and subsequent nuclear translocation of ERK1/2. nih.gov
Targeting of Upstream Kinases : MIA's effect was pinpointed to the direct inhibition of the kinase activity of MEK1/2, which are the immediate upstream activators of ERK1/2. nih.gov
Transcriptional Regulation : By inhibiting the MAPK cascade, MIA ultimately suppresses MMP-9 gene transcription by targeting the activator protein-1 (AP-1) signaling pathway, without affecting the nuclear factor-kappaB (NF-κB) pathway. nih.gov
This body of evidence demonstrates that indole-based compounds can act as specific modulators of the MAPK signaling pathway, providing a clear mechanism for their observed anti-invasive properties in cancer cells. nih.gov
Regulation Mechanisms in Plant Growth and Stress Tolerance
In the context of botany, derivatives of indole-3-acetic acid (IAA), the primary plant auxin, play a crucial role in regulating plant growth and development. Methyl indole-3-acetate (B1200044) (MeIAA), an ester form of IAA, functions as a key component in maintaining auxin homeostasis. nih.gov
MeIAA itself is an inactive conjugate of the active hormone IAA. Its regulatory function stems from its controlled hydrolysis back to free IAA. Specific enzymes in plants, such as AtMES17 from the AtMES esterase family in Arabidopsis, can hydrolyze MeIAA. nih.gov This enzymatic conversion allows the plant to spatially and temporally control the levels of active auxin. For example, Arabidopsis mutants lacking the AtMES17 esterase show decreased sensitivity to exogenously applied MeIAA, confirming that hydrolysis is necessary for its biological activity. nih.gov This conversion mechanism is critical for processes like root growth and hypocotyl elongation. nih.gov
Furthermore, the application of related indole compounds and other phytohormone derivatives can enhance plant resilience. Exogenous application of IAA has been shown to improve salt stress tolerance in olive plantlets. mdpi.com Related volatile esters, such as methyl salicylate (B1505791), are known to be involved in systemic acquired resistance, a plant-wide defense response against pathogens. nih.gov The interconversion between salicylic (B10762653) acid and methyl salicylate is a key signaling event, suggesting that the formation and hydrolysis of methyl esters are a common regulatory strategy in plant stress responses. nih.gov
Q & A
Q. What are the optimized synthetic routes for Methyl 2-(4-Methyl-3-indolyl)-2-oxoacetate, and how can reaction yields be improved?
Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation of 4-methylindole derivatives. For example, a protocol involves reacting 4-methylindole with methyl chlorooxoacetate in dichloromethane (DCM) using AlCl₃ as a Lewis catalyst at 0°C, yielding ~48% after silica gel chromatography . To improve yields:
- Catalyst Optimization : Replace AlCl₃ with milder catalysts (e.g., FeCl₃ or ionic liquids) to reduce side reactions.
- Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile) to enhance electrophilic reactivity.
- Purification : Use gradient elution (petroleum ether/ethyl acetate) with monitored fractions to isolate the product efficiently .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H NMR confirms the indole proton environment (e.g., H-3 at δ 8.2–8.5 ppm) and methyl ester resonance (δ 3.8–4.0 ppm). ¹³C NMR identifies the ketone carbonyl (δ 185–190 ppm) and ester carbonyl (δ 165–170 ppm) .
- HRMS : Exact mass analysis (e.g., [M+H]⁺ at m/z 247.44) validates molecular formula .
- X-Ray Crystallography : SHELX programs refine crystal structures, confirming bond angles and planarity of the indole-oxoacetate system .
Advanced Research Questions
Q. How can structural modifications of the indole ring enhance the compound’s bioactivity?
Methodological Answer:
- Electrophilic Substitution : Introduce halogens (Br, Cl) at the indole C-5/C-6 positions via N-bromosuccinimide (NBS) or Cl₂ in acetic acid to modulate electronic properties .
- Derivatization : React the oxoacetate group with hydrazines or amines to form hydrazones or amides, as seen in thiazole-fused indole derivatives .
- Biological Screening : Test modified analogs for receptor binding (e.g., P2X7 antagonists) using calcium flux assays .
Q. How do conflicting crystallographic data from different synthetic batches arise, and how should they be resolved?
Methodological Answer: Discrepancies in bond lengths/angles (e.g., C=O vs. C–N distances) may stem from:
- Polymorphism : Recrystallize the compound in alternative solvents (DMF/EtOH vs. DCM) to isolate dominant polymorphs .
- Twinned Crystals : Use SHELXL’s TWIN command to refine data from non-merohedral twinning .
- Validation : Cross-check with DFT calculations (e.g., Gaussian) to compare theoretical and experimental geometries .
Q. What strategies mitigate decomposition of the oxoacetate moiety during storage or reactions?
Methodological Answer:
- Storage : Store under nitrogen at 2–8°C to prevent hydrolysis of the ester group .
- Reaction Conditions : Avoid prolonged exposure to moisture or bases. Use anhydrous solvents and molecular sieves in reactions .
- Stabilizers : Add radical inhibitors (e.g., BHT) during long-term storage to prevent oxidative degradation .
Data Analysis & Experimental Design
Q. How should researchers analyze contradictory bioactivity data between in vitro and in vivo studies?
Methodological Answer:
- Metabolic Stability : Perform microsomal assays (e.g., liver S9 fractions) to assess rapid ester hydrolysis in vivo .
- Pharmacokinetics : Use LC-MS/MS to quantify plasma concentrations and correlate with efficacy.
- Formulation Adjustments : Encapsulate the compound in liposomes to enhance bioavailability if instability is observed .
Q. What computational tools predict the compound’s reactivity in novel synthetic pathways?
Methodological Answer:
- DFT Calculations : Gaussian or ORCA software models transition states for Friedel-Crafts or nucleophilic attacks.
- Docking Studies : AutoDock Vina predicts binding modes to target proteins (e.g., retinol-binding protein 4) .
- Retrosynthesis : Use Synthia or Reaxys to design routes leveraging similar indole-oxoacetate syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
